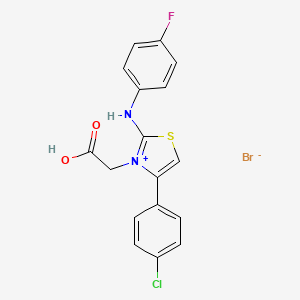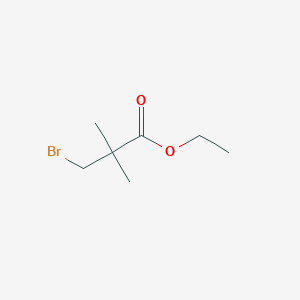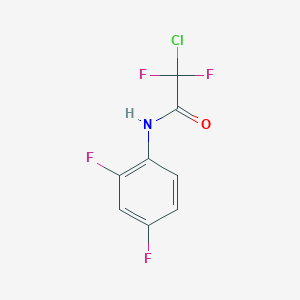
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide
Vue d'ensemble
Description
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide, also known as DZNep, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. DZNep has been shown to inhibit the activity of the enzyme EZH2, which is involved in the epigenetic regulation of gene expression.
Mécanisme D'action
Target of Action
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide, also known as Diflufenican, is a synthetic chemical belonging to the group carboxamide . It primarily targets broad-leaved weeds, like Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp, Geranium spp (Cranesbill), and Laminum spp (Dead nettles) .
Mode of Action
Diflufenican acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is a contact, selective herbicide used to specifically control some broad-leaved weeds . The mode of action of Diflufenican is a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis and leads to plant death .
Biochemical Pathways
The primary biochemical pathway affected by Diflufenican is the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in the process and protect the chlorophyll from photo-damage . By inhibiting carotenoid biosynthesis, Diflufenican disrupts photosynthesis, leading to the death of the plant .
Pharmacokinetics
The ADME properties of Diflufenican are as follows :
- Absorption : Diflufenican is absorbed by the roots and leaves of plants .
- Distribution : Once absorbed, it is translocated throughout the plant .
- Metabolism : The compound is metabolized within the plant, leading to its bleaching effect .
The compound has a low solubility in water (<0.05 mg/l at 25 °C), indicating that it may have low bioavailability . It is soluble in most organic solvents .
Result of Action
The molecular and cellular effects of Diflufenican’s action result in the bleaching of the plant, which is visible evidence of the inhibition of carotenoid biosynthesis . This inhibition disrupts photosynthesis, leading to the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diflufenican. For instance, its stability is demonstrated as it remains stable in air up to its melting point . The compound’s low solubility in water suggests that it may be less effective in wet conditions . Furthermore, its efficacy may be influenced by the specific characteristics of the soil in which the targeted weeds are growing .
Avantages Et Limitations Des Expériences En Laboratoire
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. This compound has been shown to be effective in inhibiting the activity of EZH2 in vitro and in vivo. However, this compound has some limitations for lab experiments. It has low selectivity for EZH2, and can also inhibit the activity of other histone methyltransferases. In addition, this compound has poor pharmacokinetic properties, limiting its potential for clinical use.
Orientations Futures
There are several future directions for research on N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide. One direction is to develop more selective inhibitors of EZH2 that have better pharmacokinetic properties. Another direction is to investigate the potential applications of this compound in combination with other anti-cancer agents. This compound has also been shown to have potential applications in the treatment of viral infections, and further research is needed to investigate its efficacy in vivo. Finally, more research is needed to understand the mechanism of action of this compound and its effects on epigenetic regulation of gene expression.
Applications De Recherche Scientifique
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide has been studied for its potential applications in cancer treatment. EZH2 is overexpressed in many types of cancer, and its activity has been shown to be involved in the development and progression of cancer. This compound has been shown to inhibit the activity of EZH2, leading to the re-expression of tumor suppressor genes and inhibition of cancer cell growth. This compound has also been shown to have potential applications in the treatment of viral infections, such as HIV and hepatitis B.
Propriétés
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF5N2O/c14-11-10(7(3-4-20-11)13(17,18)19)12(22)21-9-2-1-6(15)5-8(9)16/h1-5H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUJIXWIIAMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CN=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorophenyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3041343.png)





![O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate](/img/structure/B3041354.png)

![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041360.png)
![4-{3-[(4-chlorophenyl)thio]-2,5-dioxotetrahydro-1H-pyrrol-1-yl}-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041363.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041364.png)
![N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041366.png)